2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as C646, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. C646 has been found to inhibit the activity of histone acetyltransferase (HAT) enzymes, which play a crucial role in regulating gene expression.
Mechanism of Action
2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide works by binding to the catalytic domain of HAT enzymes, preventing them from acetylating histone proteins. This results in the inhibition of gene transcription, as histone acetylation is a key step in the activation of gene expression. By inhibiting HAT enzymes, this compound can selectively target cancer cells that overexpress these enzymes, while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and suppression of tumor angiogenesis. It has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its specificity for HAT enzymes, which allows for selective targeting of cancer cells. However, this compound has also been found to have off-target effects, which can complicate data interpretation. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, including the development of more potent and selective HAT inhibitors, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound, as well as its off-target effects and potential toxicity.
Synthesis Methods
The synthesis of 2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves several steps, including the condensation of 2-chloro-4-nitrobenzoic acid with 4-ethyl-5-methylthiophene-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting intermediate with 2-aminobenzamide to yield this compound.
Scientific Research Applications
2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP), two HAT enzymes that are frequently overexpressed in cancer cells. By inhibiting these enzymes, this compound can lead to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
properties
IUPAC Name |
2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-3-9-7(2)24-15(12(9)13(17)20)18-14(21)10-5-4-8(19(22)23)6-11(10)16/h4-6H,3H2,1-2H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXQYDEIPTCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.